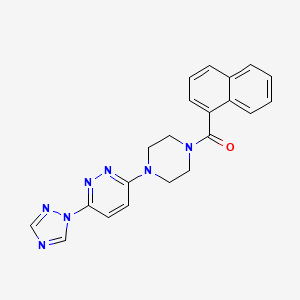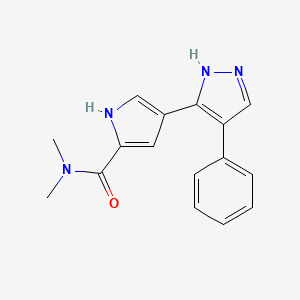
7,8-Difluoroquinolin-3-ol
Vue d'ensemble
Description
7,8-Difluoroquinolin-3-ol, also known as DFO compound, is a heterocyclic organic compound belonging to the family of quinolines. It has a molecular formula of C9H5F2NO .
Synthesis Analysis
The synthesis of 7,8-Difluoroquinolin-3-ol involves the reaction of 7,8-difluoro-3-hydroxyquinoline with 2,6-difluoroacetophenone in the presence of potassium carbonate. The reaction solution is heated to 100°C and stirred for several hours .Molecular Structure Analysis
The molecular structure of 7,8-Difluoroquinolin-3-ol consists of 13 heavy atoms and 10 aromatic heavy atoms. It has no rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
7,8-Difluoroquinolin-3-ol has a molecular weight of 181.14 . It has a high GI absorption and is BBB permeant . Its water solubility is 0.276 mg/ml .Applications De Recherche Scientifique
Computational Chemistry and Molecular Modeling
Researchers use computational methods to predict properties and interactions. 7,8-Difluoroquinolin-3-ol is relevant for:
For more details, you can refer to the Ambeed product page or the scientific literature on fluorinated quinolines . Ambeed - 7,8-Difluoroquinolin-3-ol Fluorinated Quinolines: Synthesis, Properties and Applications
Safety and Hazards
Mécanisme D'action
Target of Action
7,8-Difluoroquinolin-3-ol belongs to the family of fluoroquinolones . The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including 7,8-Difluoroquinolin-3-ol, interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks the progress of the replication fork, leading to cell death .
Biochemical Pathways
The action of fluoroquinolones affects the biochemical pathways related to DNA synthesis and metabolism . By inhibiting DNA gyrase and topoisomerase IV, these compounds disrupt the normal function of these enzymes, leading to the cessation of DNA replication and ultimately cell death .
Pharmacokinetics
Fluoroquinolones are also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of the action of 7,8-Difluoroquinolin-3-ol, like other fluoroquinolones, is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication, these compounds cause DNA damage that the bacterial cell cannot repair, leading to cell death .
Action Environment
The action, efficacy, and stability of 7,8-Difluoroquinolin-3-ol, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of divalent cations like calcium and magnesium can interfere with the activity of fluoroquinolones .
Propriétés
IUPAC Name |
7,8-difluoroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRUKTJMDNQDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoroquinolin-3-ol | |
CAS RN |
1314012-52-6 | |
| Record name | 7,8-difluoroquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2442594.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2442595.png)


![5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2442599.png)
![2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2442601.png)



![N-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2442611.png)


